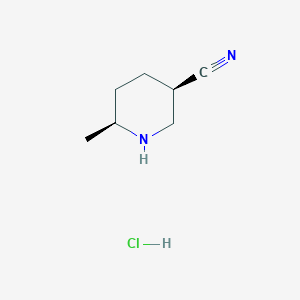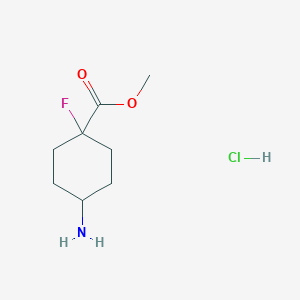![molecular formula C10H11BrO B12850542 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is a chemical compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . This compound is part of the oxepine family, which consists of seven-membered heterocycles containing an oxygen atom. The presence of a bromine atom at the 6th position of the tetrahydrobenzo[b]oxepine ring adds unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable catalyst. This reaction typically takes place in 1,4-dioxane at elevated temperatures (around 100°C) . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the desired oxepine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxepine derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydrobenzo[b]oxepine derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized oxepine derivatives, while oxidation and reduction reactions can produce oxepine derivatives with different oxidation states and functional groups.
Scientific Research Applications
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is not well-documented. its chemical structure suggests that it may interact with molecular targets and pathways similar to other oxepine derivatives. The presence of the bromine atom may enhance its reactivity and binding affinity to specific molecular targets, potentially influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: This compound consists of a heterocyclic seven-membered oxepine ring with benzene rings attached at the b and f positions.
8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: This compound has a similar oxepine core structure with additional functional groups, including a bromine atom and a methoxyethoxy group.
Uniqueness
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1-benzoxepine |
InChI |
InChI=1S/C10H11BrO/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6H,1-2,4,7H2 |
InChI Key |
QHTWXUBAEHCCSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2=C(C1)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)










